1-Chloro-2,4,4-trimethylpentane

Description

Properties

IUPAC Name |

1-chloro-2,4,4-trimethylpentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNDYZUDUXIHMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512307 | |

| Record name | 1-Chloro-2,4,4-trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2371-08-6 | |

| Record name | 1-Chloro-2,4,4-trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-2,4,4-trimethylpentane chemical properties

An In-depth Technical Guide on the Chemical Properties of 1-Chloro-2,4,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated alkane, a derivative of octane. As a primary alkyl halide, its chemical behavior is characterized by the polar carbon-chlorine bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. This property is fundamental to its utility in various organic syntheses. The branched structure of the trimethylpentane backbone introduces steric considerations that influence its reaction kinetics compared to unbranched haloalkanes. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and typical reaction pathways.

Chemical and Physical Properties

The quantitative properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental work on closely related isomers, other values are computationally predicted due to the limited availability of specific experimental data for this exact compound.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 2,4,4-trimethylpentyl chloride | [PubChem][1] |

| CAS Number | 2371-08-6 | [PubChem][1] |

| Molecular Formula | C₈H₁₇Cl | [PubChem][1] |

| Molecular Weight | 148.67 g/mol | [PubChem][1] |

| Physical State | Liquid (at standard temperature and pressure) | Inferred |

| Boiling Point | ~147 °C (Predicted/Estimated)¹ | [Stenutz][2] |

| Density | ~0.8-0.9 g/mL (Estimated) | Inferred |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred |

| XLogP3 (Computed) | 3.7 | [PubChem][1] |

| Refractive Index (n20/D) | ~1.391 (Estimated)² | [Sigma-Aldrich], [ChemicalBook][3] |

¹This is the experimental boiling point for the isomeric 2-chloro-2,4,4-trimethylpentane (B3042402) and serves as a close estimate. Boiling points of haloalkanes are generally higher than their parent alkanes due to increased molecular mass and polarity. ²This is the experimental refractive index for the parent alkane, 2,2,4-trimethylpentane (B7799088) (isooctane), and provides a reasonable estimate.

Experimental Protocols

Detailed methodologies for determining key physical properties and for the synthesis and reaction of this compound are provided below.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a small liquid sample.[4][5][6]

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., 6x50 mm) or fusion tube

-

Capillary tube, sealed at one end

-

Rubber band or thread

-

Bunsen burner or other heat source

Procedure:

-

Fill the small test tube to about half-full with this compound.[4]

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the Thiele tube to a retort stand and insert the thermometer assembly into the tube, ensuring the sample is immersed in the mineral oil. The rubber band should remain above the oil level.[7]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. Convection currents will ensure uniform heating of the oil.[5]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[7] Record this temperature.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[8][9][10]

Apparatus:

-

Digital balance (accurate to at least 0.01 g)

-

Volumetric flask or measuring cylinder (e.g., 10 mL or 25 mL)

-

Pipette

Procedure:

-

Place the clean, dry measuring cylinder on the digital balance and tare it (or record its mass, m₁).[8]

-

Carefully add a known volume (V) of this compound to the measuring cylinder. For accuracy, read the volume from the bottom of the meniscus.

-

Place the measuring cylinder with the liquid back on the balance and record the new mass (m₂).

-

The mass of the liquid (m) is calculated as m = m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = m / V .

-

For higher accuracy, repeat the measurement several times and calculate the average.

Synthesis: Hydrochlorination of 2,4,4-Trimethyl-1-pentene (B89804)

A common method for preparing primary alkyl chlorides is the anti-Markovnikov addition of HCl to a terminal alkene. This can be achieved via a radical mechanism, often initiated by peroxides.

Workflow:

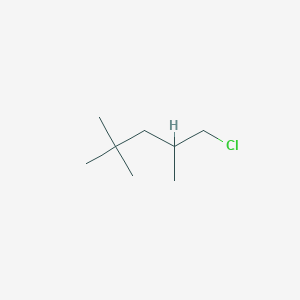

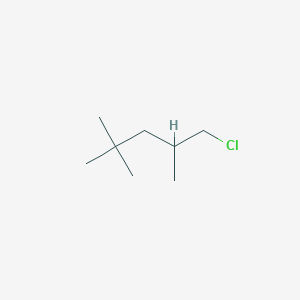

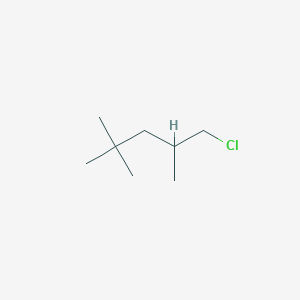

Caption: Synthesis of this compound.

Procedure Outline:

-

Dissolve 2,4,4-trimethyl-1-pentene and a radical initiator (e.g., AIBN) in an inert solvent.

-

Bubble dry hydrogen chloride gas through the solution while irradiating with UV light or gently heating to initiate the radical reaction.

-

Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the mixture with a mild base (e.g., sodium bicarbonate solution) to remove excess HCl, followed by water.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Isolate the final product by fractional distillation under reduced pressure.

Reactivity: Nucleophilic Substitution (SN2)

As a primary alkyl halide, this compound is expected to react with nucleophiles primarily through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[11] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group (chloride) departs.

Caption: Generalized SN2 reaction mechanism.

Experimental Protocol Example (Synthesis of an Alcohol):

-

Reflux this compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

-

The hydroxide ion (OH⁻) acts as the nucleophile, displacing the chloride ion.

-

The reaction progress can be monitored by observing the disappearance of the alkyl halide starting material.

-

After the reaction, the resulting alcohol (2,4,4-trimethyl-1-pentanol) can be separated from the aqueous layer.

-

Purification of the product is typically achieved through extraction and distillation.

References

- 1. This compound | C8H17Cl | CID 12885794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-2,4,4-trimethylpentane [stenutz.eu]

- 3. 2,2,4-Trimethylpentane | 540-84-1 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chymist.com [chymist.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Physical Characteristics of 1-Chloro-2,4,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-Chloro-2,4,4-trimethylpentane. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound is a chlorinated hydrocarbon. It is important to distinguish it from its isomer, 1-chloro-2,2,4-trimethylpentane, as physical properties can differ between isomers. Below is a summary of the available quantitative data for both compounds to aid in their differentiation and characterization.

| Physical Property | This compound | 1-chloro-2,2,4-trimethylpentane |

| CAS Number | 2371-08-6[1] | 2371-06-4 |

| Molecular Formula | C₈H₁₇Cl[1] | C₈H₁₇Cl |

| Molecular Weight | 148.67 g/mol [1] | 148.67 g/mol |

| Boiling Point | Not available | 157.6°C at 760 mmHg |

| Melting Point | Data not available | Data not available |

| Density | Not available | 0.862 g/cm³ |

| Refractive Index | Not available | 1.422 |

| Solubility | Insoluble in water; soluble in organic solvents (general property of alkyl halides)[2][3][4] | Insoluble in water; soluble in organic solvents (general property of alkyl halides)[2][3][4] |

Experimental Protocols for Determination of Physical Characteristics

Detailed experimental procedures are crucial for the accurate determination of the physical properties of a substance like this compound. The following are generalized protocols that can be adapted for this purpose.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the distillation method.[5]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Sample Preparation: Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the distillation flask gently.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

-

Observation: Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[5]

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a graduated cylinder and a balance.[2]

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance.

-

Volume of Liquid: Add a known volume of this compound to the graduated cylinder. For a pycnometer, fill it to its calibrated volume.

-

Mass of Container and Liquid: Weigh the container with the liquid.

-

Calculation: The mass of the liquid is the difference between the final and initial weights. The density is then calculated by dividing the mass of the liquid by its volume.[2]

Determination of Refractive Index

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key physical property. As this compound is expected to be a liquid at room temperature, this protocol would apply to its freezing point.

Methodology:

-

Sample Preparation: A small amount of the substance is placed in a capillary tube.[4][6][7]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[4][6]

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to give the melting point range.[4] For a liquid, this would be adapted to observe the freezing point upon cooling.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the systematic determination of the key physical characteristics of a liquid compound such as this compound.

Caption: Logical workflow for determining the physical properties of a liquid.

References

- 1. This compound | C8H17Cl | CID 12885794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 3. youtube.com [youtube.com]

- 4. adichemistry.com [adichemistry.com]

- 5. testbook.com [testbook.com]

- 6. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 7. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers of 1-Chloro-2,4,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers formed from the monochlorination of 2,4,4-trimethylpentane. The focus is on the identification, properties, and synthesis of these chlorinated alkanes, which serve as important intermediates and research compounds in organic chemistry.

Introduction: Structural Isomerism in Chlorinated Trimethylpentanes

1-Chloro-2,4,4-trimethylpentane (C₈H₁₇Cl) is a chlorinated hydrocarbon derived from the alkane 2,4,4-trimethylpentane.[1] Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. The structural diversity of chlorinated 2,4,4-trimethylpentane arises primarily from the specific carbon atom on the parent alkane to which the chlorine atom is bonded.

Free-radical chlorination of 2,4,4-trimethylpentane is a common method for synthesizing these compounds, which typically yields a mixture of isomers.[2][3] The distribution of these isomers is influenced by the number of available hydrogen atoms at each position (primary, secondary, or tertiary) and the relative reactivity of these C-H bonds.

This guide will focus on the five potential monochlorinated structural isomers derived from the 2,4,4-trimethylpentane skeleton. These include three positional isomers that retain the parent name and two skeletal isomers where chlorination of a methyl branch results in a change to the IUPAC parent chain name.

The isomers under consideration are:

-

Positional Isomers:

-

Skeletal Isomers (derived from the same parent alkane):

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Monochlorinated 2,4,4-Trimethylpentane Isomers

| Property | This compound | 2-chloro-2,4,4-trimethylpentane | 1-chloro-2,2,4-trimethylpentane (B13156102) |

| Molecular Formula | C₈H₁₇Cl[1] | C₈H₁₇Cl[4] | C₈H₁₇Cl[5] |

| Molecular Weight ( g/mol ) | 148.67[1] | 148.67[4] | 148.67[5] |

| CAS Number | 2371-08-6[1] | 6111-88-2[4] | 2371-06-4[5] |

| Boiling Point (°C) | Not available | Not available | 157.6 (at 760 mmHg)[5] |

| Density (g/cm³) | Not available | Not available | 0.862[5] |

| Refractive Index | Not available | Not available | 1.422[5] |

Data for 3-chloro-2,4,4-trimethylpentane and 2-chloromethyl-4,4-dimethylpentane are not sufficiently available in public databases.

Table 2: Spectroscopic Data Highlights

| Isomer | Key ¹H NMR Features (Predicted) | Key ¹³C NMR Features (Predicted) | Key IR Absorptions (cm⁻¹) |

| This compound | A doublet for the -CH₂Cl protons (3.3-3.6 ppm). Complex multiplets for backbone protons. Singlets and doublets for methyl groups. | A peak for the -CH₂Cl carbon (45-55 ppm). | C-Cl stretch (650-850), C-H sp³ stretch (~2960). |

| 2-chloro-2,4,4-trimethylpentane | No proton on the carbon bearing the chlorine. Singlets for methyl groups. | A peak for the C-Cl carbon (60-75 ppm, quaternary). | C-Cl stretch (650-850), C-H sp³ stretch (~2960). |

| 1-chloro-2,2,4-trimethylpentane | A singlet for the -CH₂Cl protons (3.3-3.6 ppm). | A peak for the -CH₂Cl carbon (45-55 ppm). | C-Cl stretch (650-850), C-H sp³ stretch (~2960). |

Note: Experimental spectroscopic data is limited. The values presented are based on typical chemical shifts and absorption frequencies for similar structures.

Experimental Protocols

Synthesis via Free-Radical Chlorination of 2,4,4-Trimethylpentane

This protocol describes a general method for the preparation of a mixture of monochlorinated isomers from 2,4,4-trimethylpentane. The separation of these isomers typically requires fractional distillation.

Materials:

-

2,4,4-Trimethylpentane

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Anhydrous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Reaction flask with reflux condenser and dropping funnel

-

UV lamp (required if using Cl₂)

-

Heating mantle

-

Separatory funnel

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,4-trimethylpentane with a catalytic amount of AIBN.

-

Chlorination: Heat the mixture to reflux (approx. 99°C). Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the refluxing mixture. Alternatively, if using chlorine gas, bubble the gas through the mixture while irradiating with a UV lamp.

-

Reaction Monitoring: Monitor the progress of the reaction using gas chromatography (GC) to observe the formation of chlorinated products and the consumption of the starting alkane.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ to neutralize any acidic byproducts, followed by water.

-

Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Purification: Remove the unreacted starting material and any solvent by simple distillation. The resulting mixture of chlorinated isomers can then be separated by careful fractional distillation under reduced pressure.

-

Characterization: The identity and purity of each fraction should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Visualization of Isomeric Relationships

The following diagrams illustrate the logical pathways and experimental workflows associated with the isomers of this compound.

Caption: Isomer generation from 2,4,4-trimethylpentane.

Caption: Synthesis and purification workflow.

References

- 1. This compound | C8H17Cl | CID 12885794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How many isomers can be obtained by free radical chlorination class 11 chemistry CBSE [vedantu.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. 2-Chloro-2,4,4-trimethylpentane | C8H17Cl | CID 521950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-chloro-2,2,4-trimethylpentane | 2371-06-4 [chemnet.com]

- 6. 1-Chloro-2,2,4-trimethylpentane | C8H17Cl | CID 75405 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-2,4,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Chloro-2,4,4-trimethylpentane, including its chemical structure, properties, synthesis, and spectroscopic data. Due to the limited availability of experimental data in peer-reviewed literature for this specific halogenated alkane, this guide combines established chemical principles with predicted data to offer a thorough profile for research and development purposes. Detailed hypothetical experimental protocols for its synthesis are provided, alongside predicted spectroscopic data to aid in its identification and characterization.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of the octane (B31449) isomer, 2,4,4-trimethylpentane (iso-octane). Its structure consists of a pentane (B18724) backbone with a chlorine atom at the C1 position, a methyl group at the C2 position, and two methyl groups at the C4 position.

Table 1: Chemical Identifiers and Computed Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₁₇Cl | PubChem |

| Molecular Weight | 148.67 g/mol | PubChem |

| CAS Number | 2371-08-6 | PubChem |

| Canonical SMILES | CC(CC(C)(C)C)CCl | PubChem |

| InChI Key | FVNDYZUDUXIHMV-UHFFFAOYSA-N | PubChem |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | 160-170 °C (estimated) | - |

| Density | 0.88 g/mL (estimated) | - |

| Solubility | Insoluble in water; soluble in organic solvents | - |

Synthesis Protocols

Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound.

From 2,4,4-Trimethyl-1-pentene (B89804) (Diisobutylene)

This method involves the anti-Markovnikov hydrochlorination of 2,4,4-trimethyl-1-pentene. To achieve the anti-Markovnikov addition, a radical initiator is typically required.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser. The entire apparatus is dried and flushed with an inert gas (e.g., nitrogen or argon).

-

Reagents: 2,4,4-trimethyl-1-pentene (1.0 mol) is dissolved in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). A radical initiator, such as benzoyl peroxide (0.02 mol), is added to the solution.

-

Reaction: The solution is cooled in an ice bath, and dry hydrogen chloride (HCl) gas is bubbled through the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield this compound.

Table 2: Reagents for Synthesis from 2,4,4-Trimethyl-1-pentene

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| 2,4,4-Trimethyl-1-pentene | 112.21 | 1.0 | 112.21 g (155 mL) |

| Benzoyl Peroxide | 242.23 | 0.02 | 4.84 g |

| Hydrogen Chloride | 36.46 | Excess | - |

| Diethyl Ether | 74.12 | - | 500 mL |

From 2,4,4-Trimethyl-1-pentanol

This method involves the nucleophilic substitution of the hydroxyl group in 2,4,4-trimethyl-1-pentanol with a chloride ion, typically using thionyl chloride (SOCl₂) or a similar chlorinating agent.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture the evolved HCl and SO₂ gases.

-

Reagents: 2,4,4-trimethyl-1-pentanol (1.0 mol) is placed in the flask, optionally with a small amount of a tertiary amine like pyridine (B92270) to neutralize the generated HCl.

-

Reaction: Thionyl chloride (1.2 mol) is added dropwise from the dropping funnel to the stirred alcohol at room temperature. After the addition is complete, the mixture is gently heated to reflux for 1-2 hours to drive the reaction to completion.

-

Work-up: The reaction mixture is allowed to cool to room temperature and then slowly poured into ice-cold water to quench the excess thionyl chloride. The product is extracted with a suitable organic solvent (e.g., dichloromethane).

-

Purification: The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated, and the product is purified by fractional distillation.

Table 3: Reagents for Synthesis from 2,4,4-Trimethyl-1-pentanol

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| 2,4,4-Trimethyl-1-pentanol | 130.23 | 1.0 | 130.23 g |

| Thionyl Chloride | 118.97 | 1.2 | 142.76 g (87 mL) |

| Pyridine (optional) | 79.10 | 1.2 | 94.92 g (97 mL) |

| Dichloromethane | 84.93 | - | 500 mL |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂Cl (C1) | 3.4 - 3.6 | Doublet of doublets (dd) | 2H |

| -CH(CH₃)- (C2) | 1.8 - 2.0 | Multiplet (m) | 1H |

| -CH₂- (C3) | 1.2 - 1.4 | Multiplet (m) | 2H |

| -C(CH₃)₂- (C4) | - | - | 0H |

| -CH₃ (on C2) | 1.0 - 1.2 | Doublet (d) | 3H |

| -C(CH₃)₂ (on C4) | 0.9 - 1.0 | Singlet (s) | 6H |

| -CH₃ (terminal) | 0.9 - 1.0 | Singlet (s) | 3H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂Cl) | 45 - 50 |

| C2 (-CH(CH₃)-) | 35 - 40 |

| C3 (-CH₂-) | 50 - 55 |

| C4 (-C(CH₃)₂-) | 30 - 35 |

| C5 (terminal -CH₃) | 25 - 30 |

| C6 (-CH₃ on C2) | 15 - 20 |

| C7 & C8 (-CH₃ on C4) | 28 - 33 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H and C-Cl bonds.

Table 6: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-H bend (alkane) | 1350 - 1480 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the carbon-carbon bonds.

Table 7: Predicted Mass Spectrometry Fragments

| m/z | Fragment |

| 148/150 | [C₈H₁₇Cl]⁺ (Molecular ion, M⁺/M+2) |

| 113 | [C₈H₁₇]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Visualization of Synthesis Pathway

The synthesis of this compound from 2,4,4-trimethyl-1-pentanol is a straightforward nucleophilic substitution reaction.

Caption: Synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of this compound for the scientific community. While experimental data for this compound is scarce, the provided information, based on established chemical principles and predictions, serves as a valuable resource for researchers interested in its synthesis, characterization, and potential applications. The detailed protocols and predicted spectroscopic data offer a solid foundation for further experimental investigation.

An In-depth Technical Guide to the Molecular Weight of 1-Chloro-2,4,4-trimethylpentane

This technical guide provides a comprehensive overview of the molecular weight of 1-chloro-2,4,4-trimethylpentane, targeting researchers, scientists, and professionals in drug development. It includes key physicochemical data, a detailed experimental protocol for molecular weight determination using Gas Chromatography-Mass Spectrometry (GC-MS), and a logical workflow diagram.

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Cl | PubChem[1], American Elements[2] |

| Molecular Weight | 148.67 g/mol | PubChem[1] |

| Monoisotopic Mass | 148.1018782 Da | PubChem[1] |

| CAS Number | 2371-08-6 | American Elements[2] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2,4,4-trimethylpentyl chloride | PubChem[1] |

Experimental Protocols: Molecular Weight Determination by GC-MS

The determination of the molecular weight of a volatile organic compound such as this compound is most accurately achieved using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This method separates the compound from any impurities before it enters the mass spectrometer, where its mass-to-charge ratio is determined.

Objective: To determine the molecular weight of this compound by identifying the molecular ion peak (M⁺) in its mass spectrum.

Materials:

-

This compound sample

-

High-purity solvent (e.g., n-hexane or dichloromethane)

-

GC vials with septa

-

Microsyringe

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample. A typical concentration is approximately 100 µg/mL.

-

Add one drop of the neat compound to 1.5 mL of a low-boiling solvent (e.g., n-hexane) in a standard GC vial.[3]

-

Ensure the sample is fully dissolved and the solution is homogenous.

-

-

Instrument Setup (Exemplary Parameters):

-

Gas Chromatograph (GC):

-

Injection Port: Set to 250°C.

-

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.[4]

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]

-

Column: HP-PONA or equivalent non-polar capillary column (e.g., 100 m x 0.25 mm ID x 0.5 µm film thickness).[4]

-

Oven Temperature Program:

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for generating reproducible spectra).[5]

-

Ion Source Temperature: 230°C.[4]

-

Transfer Line Temperature: 280°C.[4]

-

Solvent Delay: 3-4 minutes to allow the solvent to pass through without reaching the detector.[3]

-

Mass Scan Range: 50 - 300 amu (to encompass the expected molecular ion and fragment ions).[4][6]

-

-

-

Data Acquisition:

-

Inject the prepared sample into the GC-MS system.

-

The compound will travel through the GC column, separating from any impurities based on its boiling point and interaction with the stationary phase.

-

Upon elution from the column, the purified compound enters the MS ion source.

-

-

Ionization and Analysis:

-

In the ion source, molecules are bombarded with 70 eV electrons. This high energy is sufficient to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[6]

-

The excess energy from this process causes the molecular ion to fragment into smaller, characteristic charged ions.[6]

-

The ions (molecular ion and fragments) are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation:

-

The output is a mass spectrum, which plots ion abundance versus m/z.

-

Identify the peak with the highest m/z value that is chemically plausible. This peak typically represents the molecular ion (M⁺•).

-

For this compound (C₈H₁₇Cl), the molecular ion peak will have an m/z value corresponding to its molecular weight, which is approximately 148.7 amu.

-

Confirm the identification by observing the characteristic isotopic pattern for a chlorine-containing compound: two peaks for the molecular ion (M⁺• and [M+2]⁺•) in an approximate 3:1 abundance ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the molecular weight of this compound using the GC-EI-MS protocol described above.

References

Solubility of 1-Chloro-2,4,4-trimethylpentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1][2] This principle is based on the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released from the formation of new interactions between solute and solvent molecules.

1-Chloro-2,4,4-trimethylpentane is a halogenated alkane. The presence of the chlorine atom introduces a dipole moment, making the molecule slightly polar. However, the bulky, nonpolar 2,4,4-trimethylpentyl group constitutes the major part of the molecule. Therefore, the overall polarity of this compound is expected to be low.

Based on this, the solubility of this compound in various organic solvents can be predicted as follows:

-

High Solubility in Nonpolar Solvents: Due to its significant nonpolar character, this compound is expected to be highly soluble or miscible in nonpolar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene). The intermolecular forces in both the solute and these solvents are primarily London dispersion forces, leading to favorable mixing.

-

Good Solubility in Moderately Polar Solvents: Solvents with moderate polarity, such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone), are also expected to be good solvents for this compound. The dipole-dipole interactions between the C-Cl bond and the polar functional groups of the solvent can contribute to solvation.

-

Lower Solubility in Polar, Protic Solvents: Polar protic solvents, such as alcohols (e.g., methanol, ethanol), are capable of hydrogen bonding. While some dissolution is expected due to dipole-dipole interactions, the strong hydrogen bonding network of the alcohol would need to be disrupted, making the overall process less favorable compared to nonpolar solvents. Therefore, the solubility is anticipated to be lower in these solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Chemical Class | Expected Solubility | Experimentally Determined Solubility (at 25°C) |

| Hexane | Alkane | High / Miscible | Data to be determined |

| Toluene | Aromatic Hydrocarbon | High / Miscible | Data to be determined |

| Diethyl Ether | Ether | Good / Miscible | Data to be determined |

| Acetone | Ketone | Good | Data to be determined |

| Ethanol | Alcohol | Moderate / Lower | Data to be determined |

| Methanol | Alcohol | Lower | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended.

Method 1: Visual Miscibility/Immiscibility Determination

This is a simple, qualitative method to determine if two liquids are miscible in all proportions.

Protocol:

-

Preparation: Take a clean, dry test tube.

-

Addition of Solvent: Add 1 mL of the organic solvent to be tested.

-

Addition of Solute: Add 1 mL of this compound to the same test tube.

-

Mixing: Gently agitate the test tube for 1-2 minutes.

-

Observation: Observe the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may separate over time.

-

Method 2: Gravimetric Determination of Solubility

This method provides a quantitative measure of solubility at a specific temperature.

Protocol:

-

Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the remaining solute.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100

-

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound in organic solvents.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram outlines the workflow for the quantitative determination of solubility using the gravimetric method.

Caption: Workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not currently well-documented in publicly accessible literature, its solubility behavior can be predicted based on fundamental chemical principles. It is expected to be highly soluble in nonpolar organic solvents and moderately soluble in polar aprotic solvents, with lower solubility in polar protic solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer a reliable means of obtaining this critical data. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical research communities.

References

Spectroscopic Data for 1-Chloro-2,4,4-trimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-2,4,4-trimethylpentane. Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data from established spectroscopic principles and computational tools to provide a robust analytical profile of the compound. This information is crucial for the characterization and quality control of this halogenated alkane in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy for this compound. These predictions are based on established fragmentation patterns of chloroalkanes, chemical shift calculations, and characteristic infrared absorption frequencies.

Table 1: Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak and several key fragment ions. The presence of chlorine will be indicated by the characteristic M+2 isotope peak for the ³⁷Cl isotope.

| m/z | Predicted Fragment Ion | Notes |

| 148/150 | [C₈H₁₇Cl]⁺ | Molecular ion (M⁺/M⁺+2) |

| 113 | [C₈H₁₇]⁺ | Loss of Cl radical |

| 99 | [C₇H₁₅]⁺ | Loss of CH₂Cl radical |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (likely base peak due to high stability) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Table 2: Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show distinct signals for the chemically non-equivalent protons in the molecule. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₂Cl | 3.4 - 3.6 | Doublet of doublets | ~11, ~4 | 2H |

| -CH(CH₃)- | 1.8 - 2.0 | Multiplet | - | 1H |

| -CH₂- | 1.2 - 1.4 | Multiplet | - | 2H |

| -C(CH₃)₃ | 0.9 - 1.0 | Singlet | - | 9H |

| -CH(CH₃)- | 0.8 - 0.9 | Doublet | ~7 | 3H |

Table 3: Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Chemical shifts are referenced to TMS at 0 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₂Cl | 45 - 50 |

| -CH(CH₃)- | 35 - 40 |

| -CH₂- | 40 - 45 |

| -C(CH₃)₃ | 30 - 35 |

| -C(CH₃)₃ | 25 - 30 |

| -CH(CH₃)- | 20 - 25 |

Table 4: Predicted Infrared (IR) Absorption Data

The IR spectrum is expected to show characteristic absorption bands for C-H and C-Cl bonds.

| Wave Number (cm⁻¹) | Bond Vibration | Intensity |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1470-1450 | C-H bend (CH₂) | Medium |

| 1390-1365 | C-H bend (t-butyl, isopropyl) | Medium |

| 800-600 | C-Cl stretch | Strong |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general and widely accepted methodologies for obtaining spectroscopic data for similar alkyl halides.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a solution cell.

-

Analysis: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the salt plates or solvent and subtract it from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Stability and Storage of 1-Chloro-2,4,4-trimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Chloro-2,4,4-trimethylpentane. Due to the limited availability of specific data for this compound, this guide synthesizes information from closely related primary alkyl chlorides and general principles of halogenated hydrocarbon chemistry. It covers key stability-influencing factors, potential degradation pathways, and best practices for handling and storage to ensure compound integrity. Detailed, adaptable experimental protocols for stability assessment are also provided, alongside visual representations of logical workflows and chemical principles.

Introduction

This compound is a halogenated organic compound with potential applications in chemical synthesis and pharmaceutical development. As a primary alkyl chloride, its stability is governed by the strength of the carbon-chlorine bond and its susceptibility to nucleophilic substitution and elimination reactions. Understanding the factors that influence its stability is critical for maintaining its purity and reactivity in research and development settings. This document serves as a detailed resource for professionals requiring in-depth knowledge of its handling and storage.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and related compounds is presented below. This data is essential for understanding its behavior under various conditions.

| Property | Value (this compound) | Value (Related Primary Alkyl Chlorides) | Data Source |

| Molecular Formula | C₈H₁₇Cl | - | PubChem[1] |

| Molecular Weight | 148.67 g/mol | - | PubChem[1] |

| Boiling Point | 157.6°C at 760 mmHg (Predicted) | Varies by structure | ChemNet[2] |

| Flash Point | 43.5°C (Predicted) | Varies by structure | ChemNet[2] |

| Density | 0.862 g/cm³ (Predicted) | Varies by structure | ChemNet[2] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, moisture, and the presence of incompatible materials. As a primary alkyl chloride, it is generally more stable than its secondary and tertiary isomers but can still undergo degradation.

Thermal Stability

Primary alkyl chlorides are generally stable at ambient temperatures. However, elevated temperatures can promote decomposition. The primary thermal decomposition pathway for alkyl halides is dehydrohalogenation (elimination of HCl) to form an alkene. While specific quantitative data for this compound is unavailable, studies on other alkyl halides show that significant thermal decomposition typically occurs at temperatures well above standard laboratory conditions. It is crucial to avoid localized heating and direct sources of heat during storage and handling.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for alkyl halides. This compound, as a primary alkyl halide, will undergo hydrolysis primarily via an S(_N)2 mechanism when exposed to water or hydroxide (B78521) ions, yielding 2,4,4-trimethylpentan-1-ol. The rate of this reaction is generally slow in neutral water but is accelerated by the presence of bases.

The reactivity order for hydrolysis is typically RI > RBr > RCl > RF.[3] For primary alkyl halides, the reaction with water as the nucleophile is slow; however, using a stronger nucleophile like sodium hydroxide will increase the rate of conversion to the corresponding alcohol.[4]

Photostability

Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the C-Cl bond, generating a primary alkyl radical and a chlorine radical. These reactive species can initiate chain reactions, leading to various degradation products and impurities. To maintain compound integrity, it is imperative to store this compound in light-resistant containers.

Incompatible Materials

Contact with incompatible materials can lead to rapid decomposition or hazardous reactions. Key incompatibilities include:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Strong Bases (e.g., Hydroxides, Alkoxides): Will promote elimination and substitution reactions, leading to the formation of alkenes and alcohols.

-

Reactive Metals (e.g., Sodium, Potassium, Magnesium, Aluminum): Can react to form organometallic compounds or cause dehalogenation. Contact with powdered metals should be strictly avoided.

-

Strong Acids: While generally less reactive than with bases, strong acids can catalyze certain decomposition pathways under specific conditions.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the stability of this compound. The following guidelines are based on best practices for halogenated hydrocarbons.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature: 2-8°C. | Minimizes evaporation and slows potential degradation reactions. |

| Light | Store in amber glass or other opaque containers. | Prevents photolytic decomposition.[5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents reaction with atmospheric moisture and oxygen. |

| Container | Tightly sealed glass containers with PTFE-lined caps. | Ensures chemical inertness and prevents leakage of volatile contents.[5] |

| Ventilation | Store in a well-ventilated area designated for chemical storage. | Prevents accumulation of potentially harmful vapors.[6] |

| Segregation | Store separately from incompatible materials such as strong bases, oxidizing agents, and reactive metals. | Prevents accidental hazardous reactions.[7] |

Experimental Protocols for Stability Assessment

The following are generalized protocols that can be adapted to assess the stability of this compound under various conditions.

Protocol for Assessing Hydrolytic Stability (S(_N)1 Conditions)

This test assesses the propensity of the alkyl halide to undergo hydrolysis via an S(_N)1 mechanism, which is indicated by the formation of a carbocation intermediate. Primary alkyl halides are expected to react very slowly under these conditions.

-

Objective: To determine the rate of silver halide precipitation upon reaction with ethanolic silver nitrate (B79036).

-

Materials:

-

This compound

-

0.1 M Silver Nitrate in 95% Ethanol

-

Control compounds: a primary, secondary, and tertiary alkyl chloride (e.g., 1-chlorobutane, 2-chlorobutane, 2-chloro-2-methylpropane)

-

Test tubes

-

Water bath

-

-

Procedure:

-

Label four test tubes: one for the test compound and three for the controls.

-

Add 2 mL of the 0.1 M ethanolic silver nitrate solution to each test tube.

-

Add 2-3 drops of each respective alkyl halide to its labeled test tube.

-

Shake the tubes to mix the contents.

-

Observe for the formation of a precipitate (silver chloride, a white solid) at room temperature. Record the time of initial precipitation.

-

If no reaction is observed after 5 minutes, place the test tubes in a 50°C water bath and continue to observe for any changes.

-

-

Expected Outcome: this compound, being a primary alkyl chloride, is expected to show no or a very slow reaction at room temperature. The rate of reaction for the controls should be: tertiary > secondary > primary.[8]

Protocol for Assessing Reactivity towards Nucleophilic Substitution (S(_N)2 Conditions)

This test evaluates the reactivity of the alkyl halide towards an S(_N)2 reaction, where a strong nucleophile directly displaces the chloride ion. Primary alkyl halides are expected to be the most reactive in this scenario.

-

Objective: To determine the rate of sodium chloride precipitation upon reaction with sodium iodide in acetone (B3395972).

-

Materials:

-

This compound

-

15% Sodium Iodide in Acetone Solution

-

Control compounds: a primary, secondary, and tertiary alkyl chloride

-

Test tubes

-

Water bath

-

-

Procedure:

-

Label four test tubes for the test compound and controls.

-

Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

-

Add 2-3 drops of each respective alkyl halide to its labeled test tube.

-

Shake the tubes to mix the contents.

-

Observe for the formation of a precipitate (sodium chloride, which is insoluble in acetone) at room temperature. Record the time of initial precipitation.

-

If no reaction is observed after 5 minutes, warm the tubes in a 50°C water bath.

-

-

Expected Outcome: this compound should react faster than the secondary and tertiary controls, as the S(_N)2 mechanism is favored for primary, sterically unhindered alkyl halides.[8]

Visualizations

Logical Relationship Diagram: Factors Affecting Stability

Caption: Factors influencing the stability of this compound.

Experimental Workflow: Stability Assessment

Caption: Workflow for the comparative stability testing of alkyl halides.

Conclusion

While specific stability data for this compound is not extensively documented, a robust stability and storage plan can be implemented based on the known chemistry of primary alkyl chlorides. The primary degradation pathways to consider are hydrolysis, photodecomposition, and reactions with incompatible materials. By adhering to the storage guidelines outlined in this document—namely, storing the compound in a cool, dark, dry, and inert environment away from incompatible substances—researchers can effectively preserve its chemical integrity. The provided experimental protocols offer a framework for assessing its relative stability and reactivity, ensuring reliable and reproducible results in a laboratory setting.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scribd.com [scribd.com]

- 3. quora.com [quora.com]

- 4. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. kelid1.ir [kelid1.ir]

- 7. csuohio.edu [csuohio.edu]

- 8. Alkyl Halide Classification Tests [chemistry.gravitywaves.com]

An In-depth Technical Guide to the Halogenation of 2,4,4-Trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the halogenation of 2,4,4-trimethylpentane. Contrary to reactions with electron-rich aromatic systems, the halogenation of saturated alkanes such as 2,4,4-trimethylpentane does not proceed via an electrophilic substitution mechanism. Instead, the reaction is governed by a well-established free-radical chain mechanism , initiated by thermal or photochemical energy. This document details the underlying mechanism, analyzes the product selectivity for chlorination versus bromination, presents predicted quantitative product distributions based on known reactivity ratios, and provides detailed experimental protocols for both processes. The information is intended to serve as a core technical resource for professionals engaged in chemical synthesis and drug development.

Introduction: Correcting the Mechanistic Pathway

Alkanes, characterized by their strong, nonpolar sigma (σ) bonds and lack of π-electrons, are generally unreactive toward electrophiles.[1] Electrophilic halogenation is a reaction pathway typical of electron-rich species like alkenes and aromatic compounds, which can stabilize the formation of charged intermediates.[2] The reaction of halogens with alkanes, including the highly branched 2,4,4-trimethylpentane, is initiated by the formation of highly reactive halogen radicals.[3][4] This occurs under the influence of ultraviolet (UV) light or high temperatures, which provide the energy for the homolytic cleavage of the halogen-halogen bond.[1]

This guide will therefore focus exclusively on the scientifically accurate free-radical halogenation of 2,4,4-trimethylpentane, providing the in-depth analysis required by a technical audience.

The Free-Radical Halogenation Mechanism

The free-radical halogenation of an alkane proceeds through a three-stage chain reaction: initiation, propagation, and termination.[5]

-

Initiation: The reaction begins when the relatively weak halogen-halogen bond is broken homolytically by UV light (hν) or heat (Δ), generating two highly reactive halogen radicals.[1]

-

Propagation: This stage consists of two repeating steps. First, a halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. Second, the newly formed alkyl radical abstracts a halogen atom from another non-radical halogen molecule, yielding the halogenated alkane product and regenerating a halogen radical, which continues the chain.[5]

-

Termination: The chain reaction concludes when any two radicals combine, forming a stable, non-radical species. This can occur in several ways, depleting the radical concentration and halting the reaction.[6]

Caption: General mechanism for free-radical halogenation.

Substrate Analysis and Product Selectivity

The structure of 2,4,4-trimethylpentane features three distinct types of hydrogen atoms, leading to a mixture of monochlorinated or monobrominated products.

-

Primary (1°): There are 9 primary hydrogens across three methyl groups (C1 and the two C5 methyls).

-

Secondary (2°): There are 2 secondary hydrogens on the C3 methylene (B1212753) group.

-

Tertiary (3°): There is 1 tertiary hydrogen at the C2 position.

The stability of the intermediate alkyl radical is the primary factor governing product distribution. Radical stability follows the order: tertiary > secondary > primary .[1] This is due to hyperconjugation and the electron-donating inductive effects of alkyl groups.

Chlorination vs. Bromination

The choice of halogen dramatically impacts the selectivity of the reaction.

-

Chlorination: The chlorine radical is highly reactive and less discriminating. The transition state for hydrogen abstraction is "early," meaning it resembles the reactants more than the products. Consequently, the reaction is less sensitive to the stability of the resulting alkyl radical, leading to a product mixture that is more influenced by statistical factors (the number of each type of hydrogen).[7][8]

-

Bromination: The bromine radical is less reactive and more selective. According to the Hammond-Leffler postulate, the transition state for this endothermic step is "late," resembling the alkyl radical product. Therefore, the stability of the radical intermediate has a much greater influence on the activation energy, and bromination strongly favors abstraction of the hydrogen that leads to the most stable radical.[7] As a result, bromination of 2,4,4-trimethylpentane will yield almost exclusively the tertiary bromide.[4][6]

Caption: Product formation pathways based on radical stability.

Quantitative Data: Predicted Product Distribution

-

For Chlorination (at 25 °C): 1° C-H (1.0) : 2° C-H (3.8) : 3° C-H (5.0)[5]

-

For Bromination (at 125 °C): 1° C-H (1.0) : 2° C-H (82) : 3° C-H (1600)[1]

The predicted percentage of each isomer is calculated as follows: % Isomer = (Number of Hydrogens × Relative Reactivity) / Σ(Number of Hydrogens × Relative Reactivity for all isomers)

Table 1: Predicted Monohalogenation Product Distribution for 2,4,4-Trimethylpentane

| Product Name | Hydrogen Type | Number of Hydrogens | Relative Reactivity (Chlorination) | Predicted Yield (Chlorination) | Relative Reactivity (Bromination) | Predicted Yield (Bromination) |

| 1-Chloro/Bromo-2,4,4-trimethylpentane | Primary (1°) | 9 | 1.0 | 42% | 1.0 | <0.1% |

| 3-Chloro/Bromo-2,4,4-trimethylpentane | Secondary (2°) | 2 | 3.8 | 35% | 82 | 9.2% |

| 2-Chloro/Bromo-2,4,4-trimethylpentane | Tertiary (3°) | 1 | 5.0 | 23% | 1600 | 90.8% |

These calculated values clearly illustrate the low selectivity of chlorination, which produces a significant mixture of all three possible isomers, and the high selectivity of bromination, which overwhelmingly favors the formation of the tertiary halide, 2-bromo-2,4,4-trimethylpentane.[4]

Experimental Protocols

The following are representative protocols for the preparative-scale halogenation of 2,4,4-trimethylpentane. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Photochemical Chlorination

Materials:

-

2,4,4-trimethylpentane (≥99%)

-

Chlorine (gas)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: Toxic and carcinogenic ) or dichloromethane (B109758) (CH₂Cl₂)

-

Nitrogen or Argon gas

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Apparatus:

-

Three-neck round-bottom flask

-

Gas dispersion tube

-

Reflux condenser

-

Quartz immersion well with a high-pressure mercury vapor lamp (or external UV lamp)

-

Magnetic stirrer and stir bar

-

Gas outlet bubbler

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Place 2,4,4-trimethylpentane and the chosen inert solvent in the flask. Purge the system with nitrogen for 15 minutes.

-

Initiation: Begin stirring and cool the flask in an ice-water bath to maintain a low temperature. Turn on the UV lamp.

-

Reaction: Introduce a slow, steady stream of chlorine gas through the gas dispersion tube into the reaction mixture. The rate of addition should be controlled to prevent excessive temperature increase. Monitor the reaction progress by observing the disappearance of the yellow-green chlorine color and the evolution of HCl gas (tested via the bubbler).

-

Quenching: Once the reaction is complete (or the desired conversion is reached), turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen to remove excess chlorine and HCl.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 5% NaHCO₃ solution (to neutralize HCl) and water. Separate the organic layer and dry it over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product mixture can be separated into its constituent isomers by fractional distillation under reduced pressure.

Protocol 2: Free-Radical Bromination

Materials:

-

2,4,4-trimethylpentane (≥99%)

-

Bromine (Br₂) - Caution: Highly corrosive and toxic

-

Inert solvent (e.g., CCl₄ or CH₂Cl₂)

-

5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

-

Same as for chlorination, with the addition of a pressure-equalizing dropping funnel.

Procedure:

-

Setup: Charge the flask with 2,4,4-trimethylpentane and solvent. Purge with nitrogen.

-

Initiation: Begin stirring and start the UV lamp. Heat the mixture to a gentle reflux if required to maintain the reaction.

-

Reaction: Add liquid bromine dropwise from the dropping funnel. The characteristic red-brown color of bromine should fade as it is consumed. Maintain a slow addition rate to control the exotherm and prevent bromine accumulation.[3]

-

Quenching: After the addition is complete and the bromine color has dissipated, turn off the lamp and allow the mixture to cool to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Wash with 5% Na₂S₂O₃ solution to quench any unreacted bromine, followed by water. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and remove the solvent by rotary evaporation. The principal product, 2-bromo-2,4,4-trimethylpentane, can be purified by distillation under reduced pressure.

Caption: General experimental workflow for halogenation.

Conclusion

The halogenation of 2,4,4-trimethylpentane is a classic example of a free-radical substitution reaction, not an electrophilic one. The reaction's outcome is highly dependent on the choice of halogen. Chlorination is relatively unselective, yielding a mixture of primary, secondary, and tertiary chlorides, making it challenging for targeted synthesis. In contrast, bromination is highly selective, producing the tertiary bromide, 2-bromo-2,4,4-trimethylpentane, as the predominant product. This high degree of selectivity makes free-radical bromination a synthetically useful tool for the functionalization of specific C-H bonds in complex alkanes, providing a valuable entry point for further molecular elaboration in drug discovery and development.

References

- 1. Ch4 : Selectivity [chem.ucalgary.ca]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. brainly.com [brainly.com]

- 4. brainly.com [brainly.com]

- 5. Solved x 1. The compound 2,2,4-trimethylpentane (right) can | Chegg.com [chegg.com]

- 6. homework.study.com [homework.study.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Free-Radical Chlorination of Isooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the free-radical chlorination of isooctane (B107328) (2,2,4-trimethylpentane). It delves into the underlying reaction mechanism, selectivity, and product distribution. Detailed experimental protocols for conducting the reaction and analyzing the product mixture via gas chromatography are presented. Furthermore, this guide includes quantitative data on the relative reactivity of different carbon-hydrogen bonds and illustrates key pathways and workflows using Graphviz diagrams, offering a valuable resource for professionals in chemical research and drug development.

Introduction

Free-radical halogenation is a fundamental reaction in organic chemistry, enabling the functionalization of otherwise inert alkanes.[1][2] Isooctane, a branched-chain alkane, presents an interesting case study for this reaction due to the presence of multiple types of primary, secondary, and tertiary carbon-hydrogen (C-H) bonds. Understanding the principles of selectivity in the chlorination of isooctane is crucial for predicting and controlling the formation of various chlorinated isomers, which can serve as important intermediates in organic synthesis. This guide will explore the theoretical and practical aspects of this reaction.

Reaction Mechanism

The free-radical chlorination of isooctane proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.[1][2][3][4]

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[1][2][3]

-

Propagation: This stage consists of two repeating steps. First, a chlorine radical abstracts a hydrogen atom from an isooctane molecule, forming hydrogen chloride (HCl) and an isooctyl radical. The stability of the resulting radical influences the rate of this step. Subsequently, the isooctyl radical reacts with another chlorine molecule to yield a monochlorinated isooctane and a new chlorine radical, which continues the chain reaction.[1][3]

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, an isooctyl radical and a chlorine radical, or two isooctyl radicals.[1][2][3]

Reaction Pathway Diagram

Figure 1: General mechanism of free-radical chlorination of isooctane.

Selectivity and Product Distribution

The free-radical chlorination of isooctane yields a mixture of monochlorinated isomers due to the presence of different types of C-H bonds: primary (1°), secondary (2°), and tertiary (3°). The distribution of these products is determined by both the number of each type of hydrogen atom (statistical factor) and the relative reactivity of each C-H bond.

Relative Reactivity of C-H Bonds

The reactivity of C-H bonds in free-radical chlorination follows the order: tertiary > secondary > primary. This is because the stability of the resulting free radical follows the same trend (tertiary radical > secondary radical > primary radical). A more stable radical is formed more readily.[5] The generally accepted relative rates of chlorination for different C-H bonds at room temperature are summarized in the table below.

| C-H Bond Type | Relative Reactivity per Hydrogen |

| Primary (1°) | 1.0 |

| Secondary (2°) | 3.8 - 4.0 |

| Tertiary (3°) | 5.0 - 5.2 |

| Table 1: Relative reactivity of primary, secondary, and tertiary C-H bonds in free-radical chlorination. |

Product Distribution in Isooctane Chlorination

Isooctane (2,2,4-trimethylpentane) has four distinct types of hydrogens that can be substituted:

-

Primary (1°a): 9 hydrogens on the three methyl groups at C1 and the C2 methyls.

-

Primary (1°b): 6 hydrogens on the two methyl groups at C4.

-

Secondary (2°): 2 hydrogens at C3.

-

Tertiary (3°): 1 hydrogen at C4.

The theoretical product distribution can be estimated by multiplying the number of each type of hydrogen by its relative reactivity.

| Product Name | Type of Hydrogen Substituted | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Predicted Product % |

| 1-Chloro-2,2,4-trimethylpentane | Primary (1°a) | 9 | 1.0 | 9.0 | 36.0% |

| 1-Chloro-2,4,4-trimethylpentane | Primary (1°b) | 6 | 1.0 | 6.0 | 24.0% |

| 3-Chloro-2,2,4-trimethylpentane | Secondary (2°) | 2 | 3.8 | 7.6 | 30.4% |

| 4-Chloro-2,2,4-trimethylpentane | Tertiary (3°) | 1 | 5.0 | 5.0 | 20.0% |

| Total | 18 | 27.6 | 100.4% * | ||

| Table 2: Predicted monochlorinated product distribution for the free-radical chlorination of isooctane based on statistical factors and relative reactivities. *Note: Percentages are approximate due to rounding and slight variations in reported relative reactivities. |

Despite the highest per-hydrogen reactivity of the tertiary C-H bond, the primary chlorides are expected to be the most abundant products due to the large number of primary hydrogens in the isooctane molecule.

Experimental Protocols

The following is a general procedure for the free-radical chlorination of isooctane and subsequent product analysis.

Materials and Reagents

-

Isooctane (2,2,4-trimethylpentane)

-

Sulfuryl chloride (SO₂Cl₂) or an alternative chlorine source (e.g., sodium hypochlorite (B82951) and HCl)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or UV lamp)

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (B109758) (for extraction, if necessary)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar or medium-polarity)

Reaction Procedure

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: In a fume hood, charge the flask with isooctane. If using a chemical initiator like AIBN, add it to the flask.

-

Initiation:

-

Thermal Initiation: If using AIBN, gently heat the mixture to the decomposition temperature of the initiator (around 80°C for AIBN) using a heating mantle or oil bath.

-

Photo-initiation: If using UV light, position a UV lamp to irradiate the reaction flask.

-

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise to the stirring isooctane solution over a period of 20-30 minutes. The reaction is exothermic, and a controlled addition rate is important.

-

Reaction: Continue stirring and heating/irradiating the mixture for a specified time (e.g., 1-2 hours) to ensure completion of the reaction.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully transfer the mixture to a separatory funnel.

-

Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid (HCl and H₂SO₄ if sulfuryl chloride was used).

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Product Analysis by Gas Chromatography (GC)

-

Sample Preparation: Prepare a dilute solution of the dried product mixture in a suitable solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation of all isomers.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

-